molecular formula C16H22ClN3O B12837320 Cletoquine, (S)- CAS No. 137433-26-2

Cletoquine, (S)-

Cat. No.: B12837320
CAS No.: 137433-26-2
M. Wt: 307.82 g/mol
InChI Key: XFICNUNWUREFDP-LBPRGKRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction is typically catalyzed by liver enzymes such as CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions involve the use of these enzymes in a controlled environment to ensure the efficient conversion of hydroxychloroquine to cletoquine.

Industrial Production Methods

Industrial production of cletoquine involves the large-scale synthesis of hydroxychloroquine followed by its enzymatic conversion to cletoquine. The process requires stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Cletoquine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced forms of cletoquine, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

Cletoquine has a wide range of scientific research applications, including:

    Chemistry: Used as a reference compound in the study of antimalarial drugs and their metabolites.

    Biology: Investigated for its antiviral properties, particularly against the chikungunya virus.

    Medicine: Explored for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus erythematosus.

    Industry: Utilized in the development of new antimalarial and antiviral drugs

Mechanism of Action

Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which ultimately kills the parasite . Additionally, cletoquine has been shown to interfere with viral replication, making it effective against certain viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cletoquine is unique due to its dual antimalarial and antiviral properties, making it a valuable compound in the treatment of both malaria and viral infections.

Biological Activity

Cletoquine, also known as Desethylhydroxychloroquine oxalate, is a chloroquine derivative with significant biological activity, particularly in the context of anti-infective properties and potential therapeutic applications. This article explores the biological activity of Cletoquine (S-) through various studies, highlighting its mechanisms of action, efficacy against pathogens, and implications for treatment.

Cletoquine exhibits multiple mechanisms that contribute to its biological activity:

  • Antimalarial Activity : Cletoquine has been shown to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Studies indicate that it interacts with the heme detoxification pathway, essential for the survival of the parasite within erythrocytes. The compound's ability to form hydrogen bonds with heme enhances its antimalarial efficacy .
  • Antiviral Properties : Research suggests that Cletoquine may have antiviral effects against various viruses, including coronaviruses. It is hypothesized that the compound modifies endosomal pH, thereby inhibiting viral replication .
  • Immunomodulatory Effects : Cletoquine influences several signaling pathways such as JAK/STAT and NF-κB, which are critical in inflammation and immune response regulation . This property could be beneficial in treating inflammatory diseases.

Antimalarial Activity

The antimalarial efficacy of Cletoquine has been quantitatively assessed through various studies. The following table summarizes key findings regarding its inhibitory concentrations (IC50) against different strains of P. falciparum:

CompoundStrainIC50 (nM)Remarks
Cletoquine3D724.55Highly effective
CletoquineK146.50Superior to standard chloroquine
Compound 6aK156.98Moderate activity
HydroxychloroquineCQ-resistant255Standard for comparison

These results demonstrate that Cletoquine is more effective than standard chloroquine against certain resistant strains, indicating its potential as a superior alternative in malaria treatment .

Antiviral Activity

Cletoquine's antiviral properties have been explored in the context of COVID-19 and other viral infections. It has shown effectiveness against:

  • HIV : Inhibits HIV protease, reducing viral load.
  • Influenza : Exhibits activity against influenza virus replication.
  • Dengue Virus : Shows promise in reducing viral titers in infected cells.

Case Studies

A notable case study involved the use of hydroxychloroquine and its derivatives, including Cletoquine, during the COVID-19 pandemic. In Algeria, a protocol incorporating hydroxychloroquine demonstrated a recovery rate of 98.2% among treated patients . This highlights the clinical relevance of Cletoquine derivatives in managing infectious diseases.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of Cletoquine analogs. A comprehensive analysis revealed that modifications to the piperazine side chain significantly influenced biological activity. For instance, compounds with specific steric and hydrophobic properties exhibited enhanced antimalarial effects .

Moreover, molecular docking studies indicated that Cletoquine analogs could effectively bind to PfCDPK1, a crucial enzyme in the malaria parasite's lifecycle. This interaction suggests a targeted approach for developing new antimalarial therapies based on Cletoquine's structure .

Properties

CAS No.

137433-26-2

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol

InChI

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m0/s1

InChI Key

XFICNUNWUREFDP-LBPRGKRZSA-N

Isomeric SMILES

C[C@@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Canonical SMILES

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl

Origin of Product

United States

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